3-Bromomethyl-5-fluoro-benzo[b]thiophene
Overview
Description
3-Bromomethyl-5-fluoro-benzo[b]thiophene is an organic compound . It is a heteroaryl halide and contains bromine, fluorine, and sulfur elements . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves various reactions. It undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . The synthesis of 3- (bromomethyl)-7-chloro benzo [B] thiophene is usually obtained by reacting benzo [B] thiophene with methyl bromide or stannous chloride .Molecular Structure Analysis
The molecular formula of this compound is C9H6BrFS . It has a molecular weight of 245.11 .Chemical Reactions Analysis
In chemical reactions, this compound can undergo electrophilic substitution, nucleophilic reactions and cycloaddition reactions . It also undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid .Physical And Chemical Properties Analysis
This compound has a low solubility, can be decomposed under high temperature and strong acid conditions, and is more stable to air and light .Scientific Research Applications
Synthesis Techniques
3-Bromomethyl-5-fluoro-benzo[b]thiophene and its derivatives are key intermediates in the synthesis of complex organic molecules. For instance, a novel palladium-mediated coupling approach has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes, demonstrating the versatility of bromo and fluoro substituted thiophenes in creating tubulin binding agents with potential therapeutic applications (Flynn, Verdier-Pinard, & Hamel, 2001). Additionally, a library of 3-(α-styryl)-benzo[b]thiophenes was synthesized via bromocyclization and palladium-catalyzed cross-couplings, highlighting the compound's utility in generating diverse molecular architectures with potential antitubulin activity (Tréguier et al., 2014).
Photophysical Properties
The bromo and fluoro substituents on benzo[b]thiophenes have been exploited in the synthesis of novel fluorophores. These compounds exhibit diverse emission spectra, ranging from indigo blue to reddish-orange, based on their structural modifications, indicating their potential in the development of new photophysical probes and materials (Hwang et al., 2001).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their biological activities. For example, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showcasing the potential of these compounds in antimalarial drug development (Banerjee et al., 2011).
Material Science
In the field of materials science, the electronic properties of conjugated polythiophenes have been tuned using 3-fluoro-4-hexylthiophene as a building block. This approach demonstrates the ability to modulate the electronic characteristics of polymeric materials for applications in electronics and optoelectronics (Gohier, Frère, & Roncali, 2013).
Catalysis
Moreover, this compound derivatives have been utilized in catalytic applications, such as in the synthesis of highly substituted thiophenes and benzo[b]thiophenes via one-pot procedures involving palladium-catalyzed C-S bond formation and heterocyclization reactions (Guilarte et al., 2011).
Mechanism of Action
Target of Action
The primary target of 3-Bromomethyl-5-fluoro-benzo[b]thiophene is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as a reagent in this reaction .
Mode of Action
This compound interacts with its targets through the Suzuki–Miyaura reaction. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is the primary biochemical pathway affected by this compound . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds . The downstream effects of this interaction include the creation of new organic compounds through the coupling of different organic groups .
Pharmacokinetics
Its role as a reagent in the suzuki–miyaura reaction suggests that it may have a rapid transmetalation with palladium (ii) complexes . This could potentially impact its bioavailability in a chemical reaction environment.
Result of Action
The result of this compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura reaction . This leads to the creation of new organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura reaction . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability of the compound and its rapid transmetalation with palladium (II) complexes also play a role in its efficacy .
Safety and Hazards
When handling 3-Bromomethyl-5-fluoro-benzo[b]thiophene, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Thiophene and its substituted derivatives possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
3-(bromomethyl)-5-fluoro-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFS/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODAXDYNBOLPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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